8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
IUPAC Name |
10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-12-5-14-15(10)6-13-11(9)16-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMFZQAVZKLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319718 | |
| Record name | NSC349838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-46-5 | |
| Record name | NSC349838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC349838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Methods and Cyclization Reactions
The core structure is synthesized via cyclization of hydrazino-substituted precursors. For example:
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4-Hydrazino-2-substituted-pyrimidines react with carbon disulfide under basic conditions to form triazolothienopyrimidines .
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Formic acid and acetic acid cyclize hydrazino intermediates to yield derivatives like 4-amino-8,8-dimethyl-8,9-dihydrobenzothieno[3,2-e] triazolo[4,3-a]pyrimidine-5,6-dione (80–85% yields) .
Table 1: Cyclization Reactions
Substitution Reactions
The N1 position of the triazole ring and the C3 position of the pyrimidine are reactive sites for functionalization:
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Cyanogen bromide introduces amino groups at C3, forming 3-amino-5-(methylthio) derivatives .
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Aromatic aldehydes condense with hydrazino precursors to yield hydrazones, which undergo oxidative cyclization with FeCl₃ to form aryl-substituted derivatives .
Table 2: Substitution Reactions
Dimroth Rearrangement
Under basic conditions, triazolo[4,3-c]pyrimidines undergo Dimroth rearrangement to form triazolo[1,5-c] isomers. For example:
Key Mechanistic Insight:
-
The rearrangement involves ring-opening and re-closure, shifting the triazole ring position while retaining the fused benzothieno-pyrimidine framework .
Thione and Thiol Derivatives
Reactions with sulfur-containing reagents:
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Carbon disulfide in pyridine converts hydrazino intermediates to 3-thioxo derivatives (e.g., 10b in ).
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Potassium thiocyanate in acetic acid yields 1,4-diamino-3-thione derivatives (80% yields) .
Oxidative Cyclization
Hydrazones derived from aldehydes (e.g., 4-chlorobenzaldehyde ) undergo FeCl₃-mediated cyclization to form 3-aryl-triazolo[4,3-c]pyrimidines . These products are stable in acid but isomerize under basic conditions .
Functional Group Transformations
Scientific Research Applications
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial properties.
Medicine: : Explored for its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in analogous compounds include substituents on the triazole or pyrimidine rings, which influence electronic properties, steric bulk, and bioactivity.
Structural Insights :
Key Differences :
Biological Activity
The compound 8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the benzothieno-triazolo-pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.315 g/mol
- CAS Number : 11892616
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of benzothieno compounds exhibit significant binding affinity to the 5-HT1A receptor , which is crucial for antidepressant and anxiolytic activities. For instance, studies on similar compounds have shown that (R)-isomers display a strong affinity for this receptor, leading to potential therapeutic effects in anxiety and depression management .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, certain derivatives have shown selective cytotoxicity towards p21-deficient cells, indicating a promising avenue for cancer treatment . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Antimicrobial Activity
Preliminary studies suggest that benzothieno derivatives possess antimicrobial properties. The presence of the thiophene ring is believed to enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains .
Table 1: Summary of Biological Activities
Case Study: 5-HT1A Receptor Binding Affinity
In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that specific modifications in the molecular structure significantly influenced the binding affinity to the 5-HT1A receptor. The (R)-isomer of the compound demonstrated a unique mechanism of action distinct from conventional anxiolytics, suggesting potential for development into new therapeutic agents .
Mechanistic Insights
The biological activity of 8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. Its interaction with adenosine receptors has also been investigated, providing insights into its multifaceted biological roles .
Q & A
Q. How can the synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine be optimized for high crystallinity?
Methodological Answer: The synthesis involves a two-step protocol:
Cyclocondensation : React 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with triethyl orthoformate under reflux (120°C, 4–6 hrs) to form an intermediate.
Hydrazide Coupling : Treat the intermediate with phenylhydrazine at room temperature (24–48 hrs) in ethanol.
Key Optimization Factors :
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H-NMR : Identifies proton environments (e.g., cyclohexene CH2 at δ 1.91–3.11 ppm, aromatic protons at δ 7.40–9.61 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C≡N at ~2219 cm⁻¹, C=N at ~1625 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 306.38 for C17H14N4S) .
- SC-XRD : Validates bond lengths (e.g., N1–N2 = 1.362 Å) and intermolecular interactions (e.g., π-π stacking) .
Q. What are the key structural features of the compound’s crystal lattice?
Methodological Answer: SC-XRD reveals:
- Planar Triazole Ring : Maximum deviation = 0.0028 Å, with N1 in a trigonal planar geometry.
- Cyclohexene Puckering : Adopts a half-chair conformation (Q(2) = 0.3816 Å, θ = 129.07°) .
- Stabilizing Interactions :
Q. Table 1: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a = 8.62, b = 20.51 | |
| β Angle (°) | 111.98 | |
| R Factor | 0.060 |
Advanced Research Questions
Q. How does the Dimroth rearrangement influence the synthesis of triazolo[1,5-c]pyrimidine derivatives?
Methodological Answer: The Dimroth rearrangement occurs during oxidative cyclization of pyrimidinylhydrazones with iodobenzene diacetate (IBD):
Oxidative Cyclization : Forms [1,2,4]triazolo[4,3-c]pyrimidine intermediates.
Rearrangement Mechanism :
Q. How can structure-activity relationships (SARs) guide the design of analogs for adenosine receptor antagonism?
Methodological Answer:
Q. Table 2: Biological Activity Data
| Derivative | Target Activity | IC50/EC50 | Source |
|---|---|---|---|
| 2-Phenyl analog | A3 Adenosine Receptor | 87 nM | |
| 2-(4-Fluorophenyl) | Shiga Toxin Inhibition | 0.5 μM | |
| 2-Cyanomethyl | Antileishmanial Activity | 62% @10mg/kg |
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. hamster models) .
- Structural Ambiguities : Some studies rely solely on IR/MS without NMR or SC-XRD validation .
Resolution Strategies : - Reproduce synthesis using standardized protocols (e.g., IBD-mediated cyclization ).
- Cross-validate activity with orthogonal assays (e.g., receptor binding + cytotoxicity screens) .
Q. What computational methods are effective for modeling ligand-receptor interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in A2A adenosine receptors (PDB: 3REY).
- MD Simulations : Analyze stability of π-π interactions between the triazole ring and receptor residues (e.g., Phe168) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with antagonistic potency .
Q. What strategies improve regioselective functionalization of the triazolo-pyrimidine core?
Methodological Answer:
- Electrophilic Substitution : React at C5 using CS2/KOH in DMF to introduce thione groups (yield: 65–75%) .
- Nucleophilic Aromatic Substitution : Replace Cl at C7 with amines under microwave irradiation (150°C, 20 min) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, 80°C) .
Q. How are puckering parameters analyzed in the cyclohexene ring, and what do they signify?
Methodological Answer:
Q. What protocols are recommended for evaluating antitoxin activity in cellular models?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
